REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([NH:11]C(=O)OC(C)(C)C)[CH:8]=[CH:7][N:6]=1)[CH2:2][CH3:3]>FC(F)(F)C(O)=O>[NH2:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([O:4][CH2:1][CH2:2][CH3:3])[CH:10]=1
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Name
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(1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate
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Quantity
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4.4 g
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Type
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reactant
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Smiles
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C(CC)OC1=NC=CC(=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The excess trifluoroacetic acid was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC=C1)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |